3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide
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Description
The description of a compound typically includes its IUPAC name, other names or synonyms, and its structural formula. It may also include the class of compounds it belongs to and its applications or uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies. Always ensure to follow safety guidelines when handling chemical compounds.
properties
IUPAC Name |
3-acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-3-4-13(9-16(11)21-12(2)24)18(25)22-17-10-23(19(17)26)15-7-5-14(20)6-8-15/h3-9,17H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQMOORGWATCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide |
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